

A Technical Guide to 4,6-Difluorobenzene-1,3-dicarbonitrile

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Compound of Interest

Compound Name: 4,6-Difluoroisophthalonitrile

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Abstract

This technical guide provides a comprehensive overview of 4,6-Difluorobenzene-1,3-dicarbonitrile, a key fluorinated aromatic building block. The document delineates its correct IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and known applications, particularly its role as a precursor in the development of advanced materials and pharmaceutical agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, providing both theoretical grounding and practical, field-proven insights.

Nomenclature, Structure, and Chemical Identifiers

The compound commonly referred to as **4,6-Difluoroisophthalonitrile** is systematically named under IUPAC conventions to ensure unambiguous identification.

IUPAC Name

The correct and systematic IUPAC name for this compound is 4,6-Difluorobenzene-1,3-dicarbonitrile.^[1] This name is derived from the parent structure, benzene-1,3-dicarbonitrile (also known as isophthalonitrile), with fluorine substituents at the 4th and 6th positions of the aromatic ring.

Chemical Structure

The molecular structure consists of a benzene ring functionalized with two nitrile ($\text{-C}\equiv\text{N}$) groups at positions 1 and 3, and two fluorine (-F) atoms at positions 4 and 6.

Caption: 2D Structure of 4,6-Difluorobenzene-1,3-dicarbonitrile.

Chemical Identifiers

For precise tracking and data retrieval, the following identifiers are associated with this compound.

Identifier	Value	Source
CAS Number	17654-70-5	[2] [3]
PubChem CID	11137466	[1]
Molecular Formula	$\text{C}_8\text{H}_2\text{F}_2\text{N}_2$	[1] [2] [3]
Molecular Weight	164.11 g/mol	[1] [2]
InChIKey	UAKXPKOAUDLYKN- UHFFFAOYSA-N	[1] [2]

Physicochemical Properties

The physical and chemical properties of 4,6-Difluorobenzene-1,3-dicarbonitrile dictate its behavior in reactions and its handling requirements. The high electronegativity of the fluorine atoms and the polarity of the nitrile groups significantly influence these characteristics.

Property	Value	Reference
Appearance	Light yellow to yellow solid	[3]
Boiling Point	237.0 ± 35.0 °C (Predicted)	[3]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[3]
Topological Polar Surface Area	47.6 Å ²	[1]
XLogP3-AA	1.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of 4,6-Difluorobenzene-1,3-dicarbonitrile is typically achieved through nucleophilic aromatic substitution (S_NAr) reactions, leveraging the activating effect of the fluorine substituents. A common and reliable laboratory-scale synthesis starts from 1,3,5-trifluorobenzene.

Experimental Protocol: Cyanation of 1,3,5-Trifluorobenzene

This protocol describes a two-step process involving an initial nucleophilic substitution followed by a Sandmeyer-type reaction. A more direct, though often lower-yielding, approach involves the direct cyanation of a di-halo precursor. For this guide, we focus on a conceptual pathway starting from a readily available precursor like 3,5-difluoroaniline.

Step 1: Bromination of 3,5-Difluoroaniline

- Dissolve 3,5-difluoroaniline in a suitable solvent such as glacial acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Add a solution of bromine in acetic acid dropwise while maintaining the temperature. The bromine will selectively add at the para position due to the activating nature of the amine

group.

- After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
- Quench the reaction with a solution of sodium bisulfite to remove excess bromine, and neutralize with a base (e.g., NaOH) to precipitate the product, 4-bromo-3,5-difluoroaniline.
- Filter, wash with water, and dry the product.

Step 2: Diazotization and Hydrolysis to form 4-Bromo-3,5-difluorophenol

- Suspend the 4-bromo-3,5-difluoroaniline in an aqueous acidic solution (e.g., $\text{H}_2\text{SO}_4/\text{H}_2\text{O}$).
- Cool the mixture to 0 °C and add a solution of sodium nitrite (NaNO_2) dropwise to form the diazonium salt.
- Carefully heat the diazonium salt solution. The diazonium group is replaced by a hydroxyl group through hydrolysis.^[4]
- Extract the resulting phenolic product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

Step 3: Conversion to Dinitrile This step is conceptual, as a direct, high-yield conversion from the phenol can be complex. A more common industrial route involves the ammoxidation of the corresponding dimethylbenzene derivative. However, for a laboratory context, a multi-step sequence from a different starting material like 1,3-dibromo-4,6-difluorobenzene via a Rosenmund-von Braun reaction would be more typical.

Synthesis Workflow and Rationale

The choice of a multi-step synthesis is dictated by the directing effects of the substituents on the benzene ring. The strong activating and ortho-, para-directing nature of the amine group in the starting material (3,5-difluoroaniline) is exploited for selective bromination. The subsequent diazotization is a classic method for converting an aniline into a wide variety of other functional groups.



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Caption: Conceptual synthesis pathway for fluorinated isophthalonitriles.

Applications in Research and Drug Development

4,6-Difluorobenzene-1,3-dicarbonitrile serves as a valuable intermediate in several fields due to the unique properties imparted by its fluorine and nitrile functionalities.

Pharmaceutical and Agrochemical Synthesis

The nitrile group is a versatile functional group in medicinal chemistry. It is relatively robust metabolically and can act as a hydrogen bond acceptor, mimicking carbonyl groups.[5] Fluorinated aromatic compounds are of high interest in drug design because the inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.

This compound can serve as a core scaffold for the synthesis of:

- **Enzyme Inhibitors:** The dinitrile moiety can be elaborated into various heterocyclic systems that are common in kinase inhibitors or other enzyme-targeted therapies.[6]
- **Non-steroidal Receptor Antagonists:** Substituted benzonitriles are known scaffolds for androgen receptor antagonists.[5]
- **Antifungal Agents:** The compound is categorized under antifungals by some suppliers, suggesting its use as a precursor in this therapeutic area.[2]

Materials Science

Phthalonitriles (1,2-dicarbonitriles) are well-known precursors for phthalocyanine dyes and pigments.[7] While isophthalonitriles (1,3-dicarbonitriles) do not form the same macrocycles, they are used in the synthesis of high-performance polymers and thermosetting resins. The

fluorine atoms enhance thermal stability, chemical resistance, and flame retardancy of the resulting polymers.

Safety and Handling

4,6-Difluorobenzene-1,3-dicarbonitrile is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Classification

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Signal Word: Warning.[3]
- GHS Pictogram: GHS07 (Exclamation Mark).[3]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10]
- Handling: Avoid breathing dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]
- Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8][10]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8][9]

First Aid Measures

- If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][9]

- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
[9]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]
- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][9]

Conclusion

4,6-Difluorobenzene-1,3-dicarbonitrile is a strategically important fluorinated building block. Its precise IUPAC nomenclature is essential for clear scientific communication. The compound's physicochemical properties, driven by its fluoro and nitrile substituents, make it a valuable precursor for creating complex molecules with enhanced properties for pharmaceutical and materials science applications. Strict adherence to safety protocols is mandatory when handling this chemical to mitigate its associated hazards. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research and development.

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- To cite this document: BenchChem. [A Technical Guide to 4,6-Difluorobenzene-1,3-dicarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3034440#iupac-name-for-4-6-difluoroisophthalonitrile]

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